molecular formula C15H13ClN6S B2876927 2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole CAS No. 127142-30-7

2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole

Cat. No.: B2876927
CAS No.: 127142-30-7
M. Wt: 344.8 g/mol
InChI Key: LFQYVEKIPOWWHT-VXLYETTFSA-N
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Description

The compound “2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a pyridinyl group, and a thiadiazole group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple aromatic rings (from the phenyl and pyridinyl groups) could result in a highly conjugated system, which might have interesting optical or electronic properties. The thiadiazole ring could add further complexity to the structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could result in a relatively high melting point and low solubility in water. The compound might also exhibit fluorescence or other optical properties due to its highly conjugated structure .

Scientific Research Applications

Antimicrobial Agents Synthesis
A study on the synthesis of formazans from a Mannich base related to 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole explored its application as antimicrobial agents. The chemical structures were confirmed through elemental analysis and spectral techniques, showing moderate activity against pathogenic bacterial and fungal strains, including Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).

Antimalarial Activity
Another research focus is the antimalarial activity of 2-(2-hydrazinyl)thiazole derivatives. These compounds were synthesized, characterized, and evaluated for their inhibitory potentials against Plasmodium falciparum. Two derivatives demonstrated significant antimalarial activity, indicating the potential of thiadiazole compounds in antimalarial drug development (Makam, Thakur, & Kannan, 2014).

Anticancer Agents
The synthesis of novel thiadiazoles and thiazoles incorporating a pyrazole moiety as anticancer agents reveals the potential of such compounds in cancer treatment. These derivatives showed promising anticancer activity against the breast carcinoma cell line MCF-7, with studies confirming their effect on mitochondrial lactate dehydrogenase enzymes (Gomha, Salah, & Abdelhamid, 2015).

Cytotoxicity and Molecular Docking Studies
Research on pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives highlighted their diverse biological activities, including significant anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. Molecular docking studies provided insights into the binding interactions of these compounds with cancer-related targets (Abouzied et al., 2022).

Insecticidal Applications
A study focused on the synthesis of innovative heterocycles incorporating a thiadiazole moiety for insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of thiadiazole derivatives in developing new insecticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole' involves the reaction of 2-chloroaniline with thiosemicarbazide to form 2-(2-chlorophenylamino)-1,3,4-thiadiazole. This intermediate is then reacted with 2-acetylpyridine to form the final product.", "Starting Materials": [ "2-chloroaniline", "thiosemicarbazide", "2-acetylpyridine" ], "Reaction": [ "Step 1: 2-chloroaniline is reacted with thiosemicarbazide in the presence of a suitable solvent and a catalyst to form 2-(2-chlorophenylamino)-1,3,4-thiadiazole.", "Step 2: 2-(2-chlorophenylamino)-1,3,4-thiadiazole is then reacted with 2-acetylpyridine in the presence of a suitable solvent and a catalyst to form the final product, 2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole." ] }

CAS No.

127142-30-7

Molecular Formula

C15H13ClN6S

Molecular Weight

344.8 g/mol

IUPAC Name

5-N-(2-chlorophenyl)-2-N-[(E)-1-pyridin-2-ylethylideneamino]-1,3,4-thiadiazole-2,5-diamine

InChI

InChI=1S/C15H13ClN6S/c1-10(12-7-4-5-9-17-12)19-21-15-22-20-14(23-15)18-13-8-3-2-6-11(13)16/h2-9H,1H3,(H,18,20)(H,21,22)/b19-10+

InChI Key

LFQYVEKIPOWWHT-VXLYETTFSA-N

Isomeric SMILES

C/C(=N\NC1=NN=C(S1)NC2=CC=CC=C2Cl)/C3=CC=CC=N3

SMILES

CC(=NNC1=NN=C(S1)NC2=CC=CC=C2Cl)C3=CC=CC=N3

Canonical SMILES

CC(=NNC1=NN=C(S1)NC2=CC=CC=C2Cl)C3=CC=CC=N3

solubility

not available

Origin of Product

United States

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